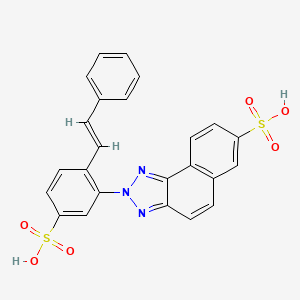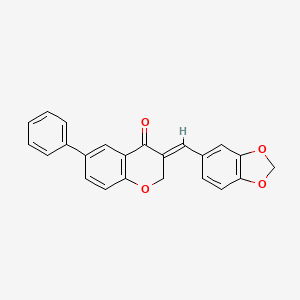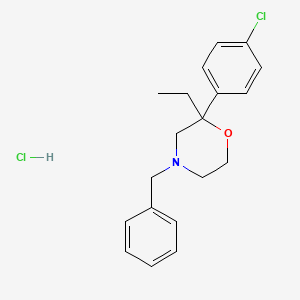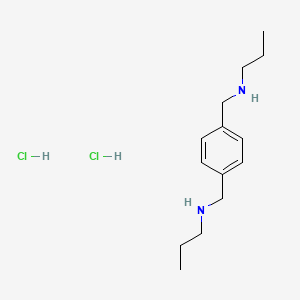
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two n-propylaminomethyl groups attached to a benzene ring at the 1 and 4 positions, with two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride typically involves the reaction of 1,4-bis(chloromethyl)benzene with n-propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(aminomethyl)benzene: Similar structure but with aminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(dimethylaminomethyl)benzene: Contains dimethylaminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(ethylaminomethyl)benzene: Features ethylaminomethyl groups instead of n-propylaminomethyl groups.
Uniqueness
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is unique due to the presence of n-propylaminomethyl groups, which can impart different chemical and physical properties compared to its analogs
Properties
CAS No. |
93865-87-3 |
|---|---|
Molecular Formula |
C14H26Cl2N2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-[[4-(propylaminomethyl)phenyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N2.2ClH/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2;;/h5-8,15-16H,3-4,9-12H2,1-2H3;2*1H |
InChI Key |
PIECLIRSHKQCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)CNCCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


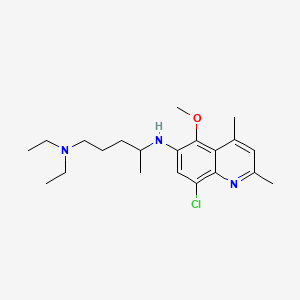
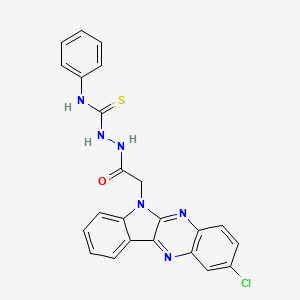

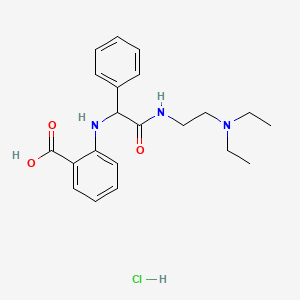
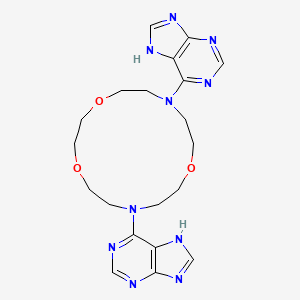
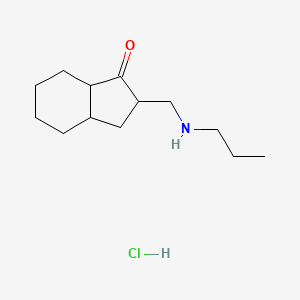


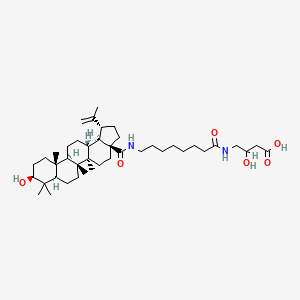
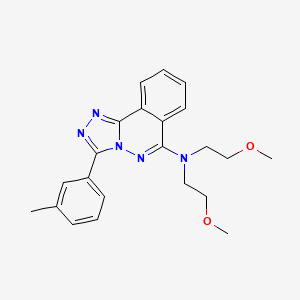
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
